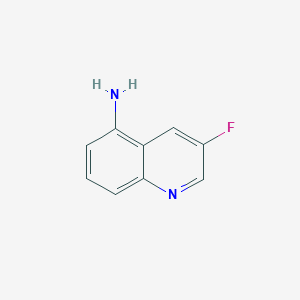

3-Fluoroquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIWROBEFMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165794 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155014-05-4 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Fluoroquinolin-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of 3-Fluoroquinolin-5-amine (CAS No: 155014-05-4). As a fluorinated quinoline derivative, this compound is a valuable building block in medicinal chemistry and materials science. This guide consolidates available data, presents standardized experimental protocols for property determination, and includes workflow visualizations to aid in laboratory applications. Due to a lack of specific experimentally determined data in publicly available literature for properties such as melting point, boiling point, and solubility, this guide provides generalized, industry-standard protocols for their determination.

Compound Identification and Structure

This compound is a heterocyclic aromatic amine. The structure consists of a quinoline core, which is a fused benzene and pyridine ring system, substituted with a fluorine atom at the 3-position and an amine group at the 5-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 155014-05-4[1] |

| Molecular Formula | C₉H₇FN₂[1][2] |

| SMILES | C1=CC(=C2C=C(C=NC2=C1)F)N[1] |

| InChIKey | QXOIWROBEFMORO-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The following table summarizes the available quantitative physical and chemical data for this compound. It is important to note that many physical properties are computationally derived and experimental data is limited in the cited literature.

| Property | Value | Source / Comment |

| Molecular Weight | 162.16 g/mol | Computed by PubChem[1] |

| Exact Mass | 162.05932639 Da | Computed by PubChem[1] |

| Physical State | Solid | Inferred from similar compounds like 8-Fluoroquinolin-5-amine |

| Melting Point | Not available in cited literature | - |

| Boiling Point | Not available in cited literature | - |

| Water Solubility | Not available in cited literature | Expected to be low but pH-dependent due to the basic amine group[3] |

| pKa (of conjugate acid) | Not available in cited literature | As a weak base, the pKa of the conjugate acid is expected to be lower than aliphatic amines due to the aromatic system[4] |

| XLogP3 | 1.3 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 38.9 Ų | Computed by Cactvs[1] |

Discussion of Physical Properties

Melting and Boiling Points: Experimental values for the melting and boiling points of this compound are not readily available in the surveyed literature. For amines, boiling points are influenced by molecular weight and the capacity for hydrogen bonding.[5][6] As a primary amine, this compound can engage in intermolecular hydrogen bonding, which would suggest a higher boiling point than non-polar compounds of similar molecular weight.[6]

Solubility: Specific solubility data for this compound has not been found. However, the solubility of quinoline derivatives is known to be dependent on factors like pH and the presence of co-solvents.[3][7] The quinoline core is hydrophobic, but the basic amine group can be protonated at acidic pH to form a more soluble salt.[7] Therefore, its aqueous solubility is expected to increase significantly in acidic conditions. It is expected to be soluble in various organic solvents.[8]

Basicity (pKa): The basicity of an amine is typically expressed as the pKa of its conjugate acid (pKaH).[9] While no experimental pKa value for this compound is available, the basicity is influenced by the electron-withdrawing effects of the aromatic quinoline system and the fluorine atom. Aniline, for comparison, has a pKaH of 4.6, which is significantly lower than aliphatic amines (~10-11) due to the delocalization of the nitrogen lone pair into the aromatic ring.[4] The nitrogen in the quinoline ring also has a basic character (pKaH of quinoline is ~4.85).[8]

Experimental Protocols

As specific experimental data for this compound is sparse, the following sections detail standardized laboratory protocols for determining key physical properties.

This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[10][11]

Materials:

-

This compound sample (dry and finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[11]

-

Loading the Capillary: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop to tightly pack the sample.[11] Repeat until the packed sample height is 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[10][11]

-

Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.[11]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.

This protocol outlines the equilibrium solubility determination by the shake-flask method, a gold standard for measuring solubility.[12]

Materials:

-

This compound

-

Chosen solvent (e.g., water, phosphate-buffered saline, ethanol)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium with a saturated solution is achieved.[12]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) for the solution to reach equilibrium.[7][12]

-

Phase Separation: After equilibration, remove the vials and centrifuge them at high speed to pellet the undissolved solid.[12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the aliquot through a syringe filter.[7][12]

-

Quantification: Accurately dilute the filtered sample with a suitable solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve.[7][12]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[12]

Visualizations of Experimental Workflows and Synthesis

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental and synthetic workflows relevant to this compound.

References

- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. ijfmr.com [ijfmr.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Fluoroquinolin-5-amine (CAS 155014-05-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoroquinolin-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. It covers its physicochemical properties, synthetic routes, spectroscopic characteristics, potential applications, and safety protocols.

Core Compound Information

This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The incorporation of a fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable building block in drug discovery.[1][2] Quinolines themselves are scaffolds for a wide range of biologically active compounds.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 155014-05-4 | [5] |

| Molecular Formula | C₉H₇FN₂ | [5][6] |

| Molecular Weight | 162.16 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1)F)N | [5] |

| InChI Key | QXOIWROBEFMORO-UHFFFAOYSA-N | [5][6] |

| Monoisotopic Mass | 162.05932639 Da |[5] |

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods, including the Friedländer, Skraup, and Doebner-von Miller reactions.[3][7] For this compound, a plausible approach involves the cyclocondensation of a suitably substituted aniline with a three-carbon carbonyl component.

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis via Skraup-type Reaction (Hypothetical)

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid, cautiously add 2-fluoro-4-nitroaniline (1 equivalent).

-

Addition of Reagents: Add a suitable oxidizing agent, such as nitrobenzene, followed by the slow, dropwise addition of glycerol (3-4 equivalents).

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction is exothermic and should be carefully controlled.

-

Work-up: After cooling, pour the mixture onto ice and neutralize with a concentrated sodium hydroxide solution until alkaline.

-

Extraction: Extract the resulting 3-fluoro-5-nitroquinoline intermediate with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate by column chromatography on silica gel.

-

Reduction: Dissolve the purified 3-fluoro-5-nitroquinoline in ethanol or acetic acid. Add a reducing agent such as stannous chloride (SnCl₂) or iron powder with hydrochloric acid.

-

Final Isolation: Heat the mixture, then cool and neutralize. Extract the final product, this compound, with an organic solvent. Wash the organic layer, dry it, and concentrate it to yield the purified product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic of a primary amine (symmetric and asymmetric stretching).[8] |

| C=N, C=C Stretch | 1500-1650 cm⁻¹ | Aromatic ring and quinoline core vibrations. | |

| C-F Stretch | 1000-1350 cm⁻¹ | Strong absorption due to the carbon-fluorine bond. | |

| N-H Bend | 1550-1650 cm⁻¹ | Bending vibration for the primary amine.[9] | |

| ¹H NMR | Aromatic Protons | δ 6.5-8.5 ppm | Protons on the quinoline ring system. |

| Amine Protons (-NH₂) | δ 3.0-5.0 ppm | Broad singlet, chemical shift is concentration and solvent dependent.[8][10] | |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm | Carbons of the quinoline backbone. |

| Carbon attached to F | δ 155-170 ppm (doublet) | Large downfield shift and C-F coupling. | |

| Carbon attached to N | δ 140-150 ppm | Deshielding effect from the attached nitrogen atom.[9] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 162 | The molecular weight of the compound. The odd mass is consistent with the nitrogen rule (odd number of N atoms).[8][9] |

| | Fragmentation | α-cleavage | Fragmentation patterns typical for quinolines and aromatic amines. |

Reactivity and Potential Applications

The 5-amino group is a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. It can readily undergo reactions such as N-alkylation, N-acylation, and diazotization, making it a versatile intermediate.

Caption: Potential derivatization reactions of this compound.

Representative Experimental Protocol: N-Alkylation

-

Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

-

Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the N-alkylated derivative.

Applications in Drug Development

The fluoroquinoline scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][11] The amine functional group provides a handle to attach the molecule to other pharmacophores or to modulate its pharmacokinetic properties, for example, by creating prodrugs.[12] Given that related structures have been investigated as inhibitors of enzymes like PRMT5, it is plausible that this compound could serve as a core for developing novel enzyme inhibitors.[13]

Caption: Hypothetical role as a kinase inhibitor in a signaling pathway.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. The following recommendations are based on general guidelines for handling aromatic amines and fluorinated compounds.[14][15][16][17]

Table 3: General Safety and Handling Procedures

| Aspect | Recommendation |

|---|---|

| GHS Hazard Statements | Likely to be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319). Aromatic amines can be suspected carcinogens or mutagens. |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents. |

| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |

| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[16] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[16] |

This guide provides a foundational understanding of this compound (CAS 155014-05-4) for scientific and research purposes. As a versatile fluorinated building block, it holds considerable potential for the development of novel pharmaceuticals and advanced materials. Users should always consult specific safety documentation and perform a thorough risk assessment before handling this chemical.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. mdpi.com [mdpi.com]

- 12. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resynbio.com [resynbio.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3-Fluoroquinolin-5-amine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroquinolin-5-amine is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications. While experimental data for some properties remain limited, this document consolidates available information to serve as a valuable resource for researchers. The guide also outlines general synthetic approaches and highlights the potential of this compound as a building block in the development of novel therapeutic agents.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₇FN₂.[1] The structure consists of a quinoline core substituted with a fluorine atom at the 3-position and an amine group at the 5-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 155014-05-4[1] |

| Molecular Formula | C₉H₇FN₂[1] |

| Molecular Weight | 162.16 g/mol [1] |

| SMILES | C1=CC(=C2C=C(C=NC2=C1)F)N[1] |

| InChI | InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2[1] |

| InChIKey | QXOIWROBEFMORO-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, computational predictions provide valuable insights.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Note: The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.

Synthesis and Reactivity

Synthetic Approaches

Caption: Conceptual synthetic workflow for this compound.

A common approach for synthesizing aminoquinolines involves the reduction of a corresponding nitroquinoline. Therefore, a potential route could start with a suitable fluorinated precursor, followed by nitration and subsequent reduction of the nitro group to an amine. For instance, a synthetic method for 3-amino-5-bromoquinoline has been reported which involves the palladium-catalyzed coupling of 5-bromo-3-iodoquinoline with a protected amine source, followed by deprotection.[2] A similar strategy could potentially be adapted for the synthesis of the fluoro analogue.

Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the quinoline ring system, the fluorine substituent, and the amino group.

-

Amino Group: The primary amine at the 5-position is expected to exhibit typical reactivity of aromatic amines. It can act as a nucleophile and undergo reactions such as acylation, alkylation, and diazotization.

-

Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system, which can influence the reactivity of its substituents.

-

Fluorine Atom: The fluorine atom at the 3-position is a strong electron-withdrawing group, which will affect the electron density distribution in the quinoline ring and the basicity of the nitrogen atoms.

Potential Applications in Drug Development

The fluoroquinolone scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of antibiotics.[3][4] The introduction of a fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[5][6][7][8]

As a Building Block for Bioactive Molecules

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive amino group allows for its incorporation into larger scaffolds through various chemical transformations.

Derivatives of aminoquinolines have been investigated for a range of biological activities, including:

-

Antimalarial agents: 4-aminoquinolines are a well-known class of antimalarial drugs.[9]

-

Antibacterial agents: The quinoline core is central to the activity of fluoroquinolone antibiotics.[3][4][10]

-

Anticancer agents: Some quinoline derivatives have shown promise as anticancer agents.

-

Modulators of CNS receptors: For instance, derivatives of 4-phenyl-3-aryl-sulfoquinolines have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in treating psychiatric disorders.[11]

Signaling Pathways

The biological targets and signaling pathways of this compound itself have not been specifically elucidated. However, based on the broader class of fluoroquinolones, potential mechanisms of action could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[6]

Biogenic amines, a class of molecules that includes serotonin and dopamine, are crucial neurotransmitters that act on a variety of receptors and signaling pathways in the central nervous system.[12][13][14][15] Given the structural similarity of this compound to these signaling molecules, its derivatives could potentially interact with biogenic amine receptors or transporters. For example, serotonin 3 receptor (5-HT3R) signaling has been implicated in regulating apoptosis.[16]

Experimental Protocols

General Procedure for the Synthesis of Aminoquinolines via Reduction of Nitroquinolines

This protocol is a general representation and would require optimization for the specific substrate.

Caption: General workflow for the reduction of a nitroquinoline.

Procedure:

-

The nitroquinoline starting material is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of hydrochloric acid, is added to the solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the chosen reducing agent and the reactivity of the substrate.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by neutralizing the acid (if used) with a base such as sodium bicarbonate or sodium hydroxide.

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired aminoquinoline.

General Procedure for N-Acylation of an Aminoquinoline

Caption: General workflow for the N-acylation of an aminoquinoline.

Procedure:

-

The aminoquinoline is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, such as triethylamine or pyridine, is added to act as an acid scavenger.

-

The solution is cooled to 0 °C in an ice bath.

-

The acylating agent (e.g., an acid chloride or anhydride) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

The reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The resulting amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this compound is still needed, its structural features suggest significant potential in medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112375037A - Synthetic method of 3-amino-5-bromoquinoline - Google Patents [patents.google.com]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 5. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reimagining biogenic amine signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 15. youtube.com [youtube.com]

- 16. Serotonin 3 receptor signaling regulates 5-fluorouracil-mediated apoptosis indirectly via TNF-α production by enhancing serotonin release from enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoroquinolin-5-amine

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Fluoroquinolin-5-amine, a key intermediate for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₇FN₂ | [1][2] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purity analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

This protocol describes a potential synthetic route to this compound from 5-bromo-3-fluoroquinoline using a palladium-catalyzed amination reaction. This method is adapted from established procedures for the synthesis of similar aminoquinoline derivatives.[3]

Materials:

-

5-bromo-3-fluoroquinoline

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-3-fluoroquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol).

-

Addition of Reagents: Add the anhydrous, degassed solvent (3-5 mL) via syringe, followed by the ammonia source.

-

Reaction: Stir the mixture at a predetermined temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[3]

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.[4][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[4]

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak.[4]

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Fluoroquinolin-5-amine

Disclaimer: This document provides a comprehensive overview based on established principles of spectroscopy and data from analogous compounds. As of the date of publication, specific experimental spectroscopic data for 3-Fluoroquinolin-5-amine is not widely available in the public domain. The data presented in the tables are predicted values and should be used as a reference for experimental design and data interpretation.

Abstract

This technical guide offers a detailed spectroscopic data overview for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the expected characteristics in Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided for each technique, offering a foundational methodology for laboratory analysis. Additionally, logical workflows for spectroscopic characterization are visualized using diagrams to facilitate a clear understanding of the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known data from similar compounds.

Mass Spectrometry

| Parameter | Value | Source |

| Molecular Formula | C₉H₇FN₂ | PubChem[1] |

| Molecular Weight | 162.16 | PubChem[1] |

| Exact Mass | 162.05932639 | PubChem[1] |

| Predicted [M+H]⁺ | 163.0672 | Calculated |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium[2] |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium-Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong[3] |

| 1200 - 1100 | C-F Stretch | Aryl Fluoride | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong[4] |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F.

2.3.1 Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet (d) | J(H,F) ≈ 2-4 Hz |

| H-4 | 8.2 - 8.4 | Doublet (d) | J(H,F) ≈ 8-10 Hz |

| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

| H-6 | 6.8 - 7.0 | Doublet of Doublets (dd) | J(H,H) ≈ 7-8 Hz, J(H,H) ≈ 1-2 Hz |

| H-7 | 7.2 - 7.4 | Triplet (t) | J(H,H) ≈ 7-8 Hz |

| H-8 | 7.0 - 7.2 | Doublet of Doublets (dd) | J(H,H) ≈ 7-8 Hz, J(H,H) ≈ 1-2 Hz |

2.3.2 Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 (d, J(C,F) ≈ 5-10 Hz) |

| C-3 | 155 - 160 (d, J(C,F) ≈ 240-260 Hz) |

| C-4 | 110 - 115 (d, J(C,F) ≈ 20-25 Hz) |

| C-4a | 128 - 132 |

| C-5 | 148 - 152 |

| C-6 | 110 - 115 |

| C-7 | 125 - 130 |

| C-8 | 115 - 120 |

| C-8a | 140 - 145 |

2.3.3 Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3 | -110 to -125 | Doublet of Doublets (dd) |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Amino-substituted quinolines typically exhibit multiple absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions.[5]

| Predicted λmax (nm) | Transition Type | Chromophore |

| 230 - 250 | π-π | Quinoline Ring System |

| 320 - 360 | π-π / n-π* | Extended Conjugation with -NH₂ |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data for this compound.

Mass Spectrometry Protocol

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute solution for analysis by taking 10 µL of the stock solution and diluting it with 990 µL of the solvent (typically 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into a mass spectrometry vial.

-

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through an LC system.

-

Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass range to m/z 50-500.

-

Use a resolving power of >60,000 to ensure accurate mass measurement.

-

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: NMR Spectrometer operating at a field strength of 400 MHz or higher, equipped with a multinuclear probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Data Acquisition (¹H NMR):

-

Acquire a 1D proton spectrum with a spectral width covering -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a 1D carbon spectrum with proton decoupling.

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Acquisition (¹⁹F NMR):

-

Acquire a 1D fluorine spectrum, typically with proton decoupling.

-

Set the spectral width to cover a range appropriate for aryl fluorides (e.g., -100 to -180 ppm).

-

Use an external reference standard like CFCl₃ (0 ppm) or an internal standard if required.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

-

Use matched quartz cuvettes (1 cm path length). Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared dilute solution.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Scan the sample from 400 nm down to 200 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic characterization and data analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a pure chemical compound.

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

References

An In-depth Technical Guide to Fluoroquinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of fluoroquinolone derivatives, a critical class of synthetic broad-spectrum antibacterial agents. It covers their core mechanism of action, structure-activity relationships (SAR), synthesis protocols, and antibacterial efficacy. The information is presented to support ongoing research and development efforts in the field of medicinal chemistry and infectious diseases.

Core Concepts: Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[][4] The general mechanism involves the formation of a ternary complex between the fluoroquinolone molecule, the enzyme, and the bacterial DNA.[5][6] This complex blocks the movement of the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.[5][6][7]

-

In Gram-negative bacteria , the primary target is typically DNA gyrase (a tetramer of two GyrA and two GyrB subunits).[][7]

-

In Gram-positive bacteria , topoisomerase IV (composed of two ParC and two ParE subunits) is often the more sensitive target.[][7]

Newer generations of fluoroquinolones, such as gatifloxacin and moxifloxacin, exhibit potent activity against both enzymes in both Gram-positive and Gram-negative bacteria, a characteristic referred to as a dual mechanism of action.[2]

Structure-Activity Relationships (SAR)

The antibacterial potency, spectrum, and pharmacokinetic properties of fluoroquinolones are dictated by the substituents at various positions of their core bicyclic structure.[8][9] Over 10,000 analogs have been synthesized, revealing key insights into their SAR.[10]

-

N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, generally confers significant activity against Gram-negative bacteria.[10][11] Other small alkyl groups are also favorable.

-

C-3 Carboxyl and C-4 Oxo Groups: These positions are essential for binding to the DNA-enzyme complex and are critical for antibacterial activity.[11][12] Modifications at these sites usually result in a significant loss of potency.

-

C-6 Position: The introduction of a fluorine atom at this position was a major breakthrough, dramatically enhancing antibacterial potency by improving both cell penetration and DNA gyrase inhibition.[][13] This modification defines the "fluoroquinolone" class.

-

C-7 Position: This position is a primary site for modification and significantly influences the antibacterial spectrum, potency, and pharmacokinetic profile.[13][14] Large, bulky substituents, often nitrogen-based heterocycles like piperazine (in ciprofloxacin) or aminopyrrolidine, are common and enhance activity against a range of bacteria, including Pseudomonas aeruginosa and Gram-positive organisms.[14]

-

C-8 Position: Substituents like CF, CCl, or a methoxy group can improve activity, particularly against anaerobic bacteria, and can also lengthen the serum half-life.[10]

Synthesis and Experimental Protocols

The synthesis of fluoroquinolones often relies on established chemical pathways, with the Gould-Jacobs reaction being a foundational method.[15][16] A common strategy involves the construction of the quinolone core followed by the introduction of key side chains.

A. General Synthesis Workflow

A typical synthetic route starts with a substituted aniline, such as 3-chloro-4-fluoroaniline, which is condensed with diethyl ethoxymethylenemalonate (EMME). The resulting product undergoes thermal cyclization to form the core quinolone ring system.[15] Subsequent steps involve N-alkylation and nucleophilic aromatic substitution at the C-7 position to introduce the desired side chain, followed by hydrolysis to yield the final carboxylic acid.[15][16]

B. Experimental Protocol: Synthesis of a C-7 Substituted Derivative

This protocol is a representative example for introducing a side chain at the C-7 position.

-

Reaction Setup: A mixture of the 7-chloro-fluoroquinolone synthon (1 equivalent) and the desired amine (e.g., a substituted piperazine, 1.2 equivalents) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO) or pyridine.[17]

-

Reaction Conditions: The mixture is stirred and heated under reflux conditions, typically at temperatures ranging from 70°C to 140°C.[17]

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water or an anti-solvent.[15]

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., acetonitrile, acetone), and may be further purified by recrystallization or column chromatography to yield the final compound.[15]

C. Experimental Protocol: Antibacterial Susceptibility Testing

The in vitro antibacterial activity of synthesized derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The antibacterial efficacy of fluoroquinolone derivatives is quantified by their MIC values against various bacterial strains. The following tables summarize representative MIC data for established and novel derivatives from cited literature.

Table 1: MIC Values (μg/mL) of Selected Fluoroquinolones against Gram-Positive Bacteria

| Compound | S. aureus | MRSA | E. faecalis |

| Ciprofloxacin | 0.25 - 1.0 | 0.5 - >128 | 0.5 - 4.0 |

| Levofloxacin | 0.12 - 1.0 | 0.25 - 8.0 | 0.5 - 2.0 |

| Moxifloxacin | 0.06 - 0.5 | 0.12 - 4.0 | 0.25 - 1.0 |

| Derivative 5d | 0.008 | 0.008 | 0.125 |

| Derivative 5i | 0.06 | 0.06 | 1.0 |

*Data for novel quinazolinone-bearing derivatives 5d (ciprofloxacin-based) and 5i (sarafloxacin-based) from a 2020 study, converted from µM to µg/mL for comparison.[18] These derivatives show exceptionally high potency against Gram-positive strains, including MRSA.[18]

Table 2: MIC Values (μg/mL) of Selected Fluoroquinolones against Gram-Negative Bacteria

| Compound | E. coli | P. aeruginosa | K. pneumoniae |

| Ciprofloxacin | ≤0.008 - 0.25 | 0.06 - 1.0 | 0.015 - 0.5 |

| Levofloxacin | 0.015 - 0.5 | 0.12 - 8.0 | 0.03 - 1.0 |

| Moxifloxacin | 0.015 - 0.25 | 0.5 - 8.0 | 0.03 - 0.5 |

| Derivative 5d | 4.0 | 16.0 | 8.0 |

| Derivative 5i | 8.0 | 32.0 | 16.0 |

*Novel derivatives 5d and 5i exhibited weaker activity against Gram-negative bacteria compared to the parent compounds.[18]

Conclusion and Future Directions

The fluoroquinolone scaffold remains a highly versatile and valuable platform for the development of new antibacterial agents.[12] Extensive research has established clear structure-activity relationships, guiding the rational design of derivatives with improved potency, broader spectrums of activity, and enhanced pharmacokinetic profiles.[13][19] Current research focuses on creating hybrid molecules that combine the fluoroquinolone core with other pharmacophores to overcome resistance and enhance efficacy.[4][9] As bacterial resistance continues to be a major global health threat, the continued exploration and modification of fluoroquinolone derivatives are crucial for discovering the next generation of effective chemotherapeutic agents.[3]

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 17. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 18. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]

The Biological Significance of Substituted Quinolinamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolinamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The quinoline scaffold, a fusion of a benzene and a pyridine ring, serves as a privileged structure, offering numerous sites for substitution and enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the core biological significance of substituted quinolinamines, with a focus on their anticancer, antimalarial, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

Substituted quinolinamines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Efficacy

The anticancer activity of various substituted quinolinamines has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-8-Sulfonamides | |||

| Compound 9a | C32 (Amelanotic Melanoma) | 520 | [1] |

| COLO829 (Melanotic Melanoma) | 376 | [1] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [1] | |

| U87-MG (Glioblastoma) | 756 | [1] | |

| A549 (Lung Cancer) | 496 | [1] | |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon Cancer) | 4 - 43 | [1] |

| MCF-7 (Breast Cancer) | 4 - 43 | [1] | |

| HeLa (Cervical Cancer) | 4 - 43 | [1] | |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 | [2] |

| HCT-116 (Colon Cancer) | 23 | [2] | |

| MCF-7 (Breast Cancer) | 3.1 | [2] | |

| A549 (Lung Cancer) | 9.96 | [2] | |

| 2-substituted-quinoxaline analogues | MCF-7 (Breast Cancer) | 4.23 - 29.7 | [3] |

| HepG2 (Liver Cancer) | 16.46 (for compound 6) | [3] | |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic Cancer) | 2 - 16 | [4] |

| MIA PaCa-2 (Pancreatic Cancer) | 2 - 16 | [4] |

Mechanisms of Anticancer Action

Substituted quinolinamines exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: A significant number of quinolinamine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[5][6][7][8]

-

Induction of Apoptosis: Many substituted quinolinamines trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[4][9][10]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1, G2/M), preventing cancer cells from dividing and proliferating.[9]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells by increasing the production of ROS, leading to cellular damage and death.[9]

Signaling Pathways

Several quinolinamine derivatives act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell proliferation and survival.[5][11]

Caption: Inhibition of the EGFR signaling pathway by substituted quinolinamines.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several quinolinamine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR, making them attractive candidates for cancer therapy.[6][12][13][14][15]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinolinamines.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, have historically been cornerstone drugs in the fight against malaria. Research into substituted quinolinamines continues to yield new compounds with potent activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Quantitative Data: Antimalarial Efficacy

The in vitro antimalarial activity of substituted quinolinamines is typically assessed against different strains of P. falciparum.

| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Reference(s) |

| 4-Aminoalcohol quinoline enantiomers | |||

| (S)-enantiomer (5-carbon side-chain) | 3D7 (MQ-reduced susceptibility) | 12.7 | [16] |

| (R)-enantiomer (5-carbon side-chain) | 3D7 (MQ-reduced susceptibility) | >25.4 | [16] |

| 4-N-methylaminoquinoline analogues | |||

| Compound 9a | 3D7 (CQ-sensitive) | <500 | [17] |

| K1 (CQ-resistant) | <500 | [17] | |

| 6-Chloro-2-arylvinylquinolines | |||

| Compound 29 (R² = 4-F) | Dd2 (CQ-resistant) | 4.8 ± 2.0 | [18] |

| Compound 24 | Dd2 (CQ-resistant) | 10.9 ± 1.9 | [18] |

| Compound 31 | Dd2 (CQ-resistant) | 5.9 ± 1.4 | [18] |

Mechanism of Antimalarial Action

The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[19][20][21] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline form called hemozoin. Quinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. There, they bind to free heme and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.[19][20][22]

Caption: Mechanism of heme polymerization inhibition by substituted quinolinamines.

Neuroprotective Activity

Certain substituted quinolinamines have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases such as Parkinson's disease and cerebral ischemia.[23][24][25][26] Their multimodal mechanism of action often involves antioxidant and anti-inflammatory properties.

Quantitative Data: Neuroprotective Efficacy

The neuroprotective effects can be quantified by measuring the reduction in neuronal cell death or the improvement in neurological function in disease models.

| Compound | Model | Parameter Measured | Result | Reference(s) |

| DHQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) | Cerebral Ischemia/Reperfusion (rat) | Infarct Volume | Significant reduction | [23] |

| Neurological Deficit Score | Improvement | [23] | ||

| HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) | Parkinson's Disease (rotenone-induced, rat) | Dopaminergic Neuron Loss | Significant protection | [23] |

| Motor Function | Improvement | [23] |

Mechanism of Neuroprotective Action

The neuroprotective effects of substituted quinolinamines are often attributed to:

-

Antioxidant Activity: They can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[23][27]

-

Anti-inflammatory Effects: These compounds can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory signaling pathways.[23]

-

Enzyme Inhibition: Some derivatives are predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases.[24][25]

Caption: Neuroprotective mechanisms of substituted quinolinamines.

Antimicrobial Activity

Substituted quinolinamines also exhibit a range of antimicrobial activities against various bacteria and fungi. Their development is a promising avenue for combating the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Fluoroquinolones | Staphylococcus aureus | Varies | [28] |

| Streptococcus pneumoniae | Varies | [28] | |

| Escherichia coli | Varies | [28] | |

| Pseudomonas aeruginosa | Varies | [28] | |

| 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA (Irish hospital strain 1) | 0.097 | [29] |

| MRSA (distinct strain) | 0.049 | [29] | |

| Indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 (for compound 7) | [30] |

| MRSA | 2 (for compound 7) | [30] | |

| Quinoxaline derivatives | Escherichia coli | 8 (for compounds 2d, 3c) | [31] |

| Bacillus subtilis | 16 (for compounds 2d, 3c, 4, 6a) | [31] | |

| Candida albicans | 16 (for compound 10) | [31] | |

| Aspergillus flavus | 16 (for compound 10) | [31] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of substituted quinolinamines. Below are summaries of key experimental protocols.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the substituted quinolinamine for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with the substituted quinolinamine to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.

-

In Vitro Antimalarial Assay (P. falciparum)

This assay determines the efficacy of compounds against the blood stages of the malaria parasite.

-

Principle: The growth of P. falciparum in red blood cells is monitored in the presence of the test compound. Inhibition of parasite growth is typically measured by detecting parasite-specific lactate dehydrogenase (pLDH) or by intercalating fluorescent dyes that bind to parasite DNA.

-

Procedure:

-

Maintain a continuous culture of P. falciparum in human red blood cells.

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, add the synchronized parasite culture to wells containing serial dilutions of the substituted quinolinamine.

-

Incubate the plate for 72 hours under appropriate atmospheric conditions (low oxygen, high carbon dioxide).

-

Quantify parasite growth using a suitable method (e.g., SYBR Green I-based fluorescence assay).

-

Determine the IC50 value by plotting parasite growth inhibition against compound concentration.

-

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle: A purified kinase enzyme, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.

-

Procedure (Example: Radiometric Assay):

-

In a reaction buffer, combine the purified kinase, its specific substrate, and the substituted quinolinamine at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane to capture the radiolabeled substrate.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Conclusion

Substituted quinolinamines are a highly valuable class of compounds with a wide range of biological activities that are of significant interest to the fields of drug discovery and development. Their demonstrated efficacy as anticancer, antimalarial, neuroprotective, and antimicrobial agents, coupled with their synthetic tractability, makes them a fertile ground for the development of novel therapeutics. The quantitative data, mechanistic insights, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly lead to the development of next-generation drugs based on the quinolinamine core.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Substituted Cinnamido Linked Quinazolinone Congeners as Potential Anticancer Agents via Mitochondrial Dependent Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. Quinolines interfere with heme-mediated activation of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 26. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

Potential Research Applications of 3-Fluoroquinolin-5-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammation. This technical guide explores the prospective research applications of the novel compound, 3-Fluoroquinolin-5-amine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document will extrapolate its potential based on the well-established structure-activity relationships (SAR) of analogous fluoro- and amino-substituted quinolines. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of new quinoline derivatives.

Potential Anticancer Activity

The quinoline core is a common feature in numerous anticancer agents, acting through diverse mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[2] The introduction of a fluorine atom and an amino group at the 3- and 5-positions, respectively, of the quinoline ring system could modulate its electronic properties and steric profile, potentially leading to novel interactions with cancer-related targets.

Quantitative Data: Anticancer Potency of Substituted Quinolines

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives, providing a comparative basis for the potential of this compound.

Table 1: Anticancer Activity of Fluoroquinolone Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoroquinolone-Chalcone Hybrids | MGC-803 | 1.38 | [3] |

| HCT-116 | 5.34 | [3] | |

| MCF-7 | 5.21 | [3] | |

| Ciprofloxacin-s-triazole Hybrids | Capan-1 | Comparable to Doxorubicin | [4] |

| Norfloxacin-Carbonylhydrazone Hybrids | L1210, CHO, HL-60 | Significant antiproliferative activity | [5] |

| Substituted Anilino-Fluoroquinolones | K562 (Leukemia) | < 50 | [6] |

Table 2: Anticancer Activity of Aminoquinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinoline | T47D (Breast Cancer) | 16 ± 3 | [7] |

| 8-Amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 119 ± 21 | [7] |

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

A significant body of research indicates that many quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Several quinoline-based compounds have been developed as inhibitors of this pathway.[8]

Potential Antimicrobial Activity